Cas no 1882904-10-0 (Methyl 2-azido-2-methylpropanoate)

Methyl 2-azido-2-methylpropanoate is a versatile organic compound characterized by its azido and ester functional groups. Its structure, featuring a quaternary carbon center, makes it a valuable intermediate in synthetic chemistry, particularly for click chemistry applications and the synthesis of heterocycles. The azido group enables efficient cycloaddition reactions, while the ester moiety offers further derivatization potential. This compound is useful in pharmaceutical and materials science research due to its reactivity and stability under controlled conditions. Its synthetic utility is enhanced by its compatibility with a range of reaction conditions, making it a practical choice for constructing complex molecular architectures. Proper handling is advised due to the potential explosivity of azido compounds.
Methyl 2-azido-2-methylpropanoate structure
1882904-10-0 structure
Product name:Methyl 2-azido-2-methylpropanoate
CAS No:1882904-10-0
MF:C5H9N3O2
MW:143.143860578537
MDL:MFCD30663277
CID:5686472
PubChem ID:129242965

Methyl 2-azido-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-22003477
    • N(=[N+]=[N-])C(C(=O)OC)(C)C
    • SCHEMBL18982497
    • methyl 2-azido-2-methylpropanoate
    • 1882904-10-0
    • Propanoic acid, 2-azido-2-methyl-, methyl ester
    • Methyl 2-azido-2-methylpropanoate
    • MDL: MFCD30663277
    • Inchi: 1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3
    • InChI Key: XRQXELZJPSQSBI-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)(C)N=[N+]=[N-])=O

Computed Properties

  • Exact Mass: 143.069476538g/mol
  • Monoisotopic Mass: 143.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 40.7Ų

Methyl 2-azido-2-methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22003477-0.1g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
0.1g
$152.0 2023-09-16
Enamine
EN300-22003477-2.5g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
2.5g
$1034.0 2023-09-16
Enamine
EN300-22003477-5.0g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
5g
$1530.0 2023-05-31
Enamine
EN300-22003477-10.0g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
10g
$2269.0 2023-05-31
Enamine
EN300-22003477-1g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
1g
$528.0 2023-09-16
1PlusChem
1P0287J2-2.5g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
2.5g
$1340.00 2024-06-17
1PlusChem
1P0287J2-50mg
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
50mg
$182.00 2024-06-17
1PlusChem
1P0287J2-250mg
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
250mg
$320.00 2024-06-17
1PlusChem
1P0287J2-500mg
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
500mg
$565.00 2024-06-17
1PlusChem
1P0287J2-5g
methyl 2-azido-2-methylpropanoate
1882904-10-0 95%
5g
$1953.00 2024-06-17

Additional information on Methyl 2-azido-2-methylpropanoate

Methyl 2-azido-2-methylpropanoate (CAS No. 1882904-10-0): A Key Intermediate in Modern Chemical Synthesis and Pharmaceutical Research

Methyl 2-azido-2-methylpropanoate, identified by its unique chemical identifier CAS No. 1882904-10-0, represents a significant compound in the realm of organic synthesis and pharmaceutical development. This ester, characterized by its 2-azido and 2-methylpropanoate functional groups, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules. The presence of the azido group (N₃) at the alpha position of the isobutyl backbone offers a strategic handle for further functionalization, making it a valuable building block in medicinal chemistry and material science.

The utility of Methyl 2-azido-2-methylpropanoate stems from its ability to participate in a variety of chemical transformations. One of the most notable reactions involving this compound is its use as a precursor in the synthesis of aziridines and oxetanes through ring-closing metathesis or cycloaddition reactions. These heterocyclic scaffolds are prevalent in biologically active molecules, including drugs and agrochemicals, underscoring the importance of this intermediate.

In recent years, the demand for novel synthetic routes to complex organic molecules has driven innovation in the use of Methyl 2-azido-2-methylpropanoate. Researchers have leveraged its reactivity to develop efficient protocols for constructing nitrogen-containing heterocycles, which are essential components of many therapeutic agents. For instance, studies have demonstrated its application in the synthesis of substituted piperazines and pyrrolidines, which are key motifs in pharmaceuticals targeting neurological disorders.

The compound's structural features also make it a candidate for exploring new synthetic methodologies. The combination of the azido group and the tertiary alcohol (or its esterase form) provides opportunities for asymmetric synthesis and catalytic transformations. Recent advances in transition metal catalysis have enabled the use of Methyl 2-azido-2-methylpropanoate in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to introduce aryl or vinyl groups at specific positions within the molecule. These strategies have been instrumental in generating libraries of compounds for high-throughput screening.

Pharmaceutical research has particularly benefited from the versatility of Methyl 2-azido-2-methylpropanoate. Its incorporation into drug candidates has led to compounds with enhanced bioavailability and reduced toxicity. For example, derivatives of this ester have been explored as inhibitors of enzyme targets associated with inflammatory diseases. The ability to modify both the azido group and the ester moiety allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability.

The role of Methyl 2-azido-2-methylpropanoate extends beyond pharmaceuticals into materials science. Its reactivity with various organic substrates has been exploited to create functional polymers and coatings with tailored properties. The azido group can be selectively cleaved or transformed into other functional units, enabling the design of polymers with specific degradation profiles or enhanced mechanical strength.

The synthesis of Methyl 2-azido-2-methylpropanoate itself is an area of active interest. Modern synthetic approaches emphasize efficiency, sustainability, and scalability. Catalytic methods have been developed to minimize waste and improve yields, aligning with green chemistry principles. Additionally, computational modeling has been used to predict optimal reaction conditions, reducing experimental trial-and-error.

In conclusion, Methyl 2-azido-2-methylpropanoate (CAS No. 1882904-10-0) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features enable diverse transformations that are critical for developing new drugs and materials. As research continues to uncover novel applications for this intermediate, its importance is likely to grow further, solidifying its place as a cornerstone in modern organic chemistry.

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